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Compound of Interest

Compound Name: 2-Fluoro-5-iodobenzoyl chloride

Cat. No.: B062144 Get Quote

An In-Depth Technical Guide to 2-Fluoro-5-iodobenzoyl Chloride: Properties, Reactivity, and

Applications in Drug Discovery

Abstract
2-Fluoro-5-iodobenzoyl chloride is a halogenated aromatic acyl chloride that has emerged as

a pivotal building block in modern synthetic chemistry, particularly within the realms of

pharmaceutical and materials science. Its unique trifunctional architecture—comprising a highly

reactive acyl chloride, an aryl iodide suitable for cross-coupling, and an electron-withdrawing

aryl fluoride—offers a versatile platform for the construction of complex molecular scaffolds.

This guide provides an in-depth analysis of its core chemical properties, spectroscopic

signature, reactivity profile, and synthetic utility. Authored from the perspective of a Senior

Application Scientist, this document synthesizes technical data with practical, field-proven

insights, offering researchers and drug development professionals a comprehensive resource

for leveraging this potent reagent in their work.

Introduction: The Strategic Value of a Trifunctional
Reagent
In the landscape of medicinal chemistry, the strategic incorporation of halogen atoms can

profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile. Fluorine, in

particular, is prized for its ability to enhance metabolic stability, modulate lipophilicity, and

improve binding affinity through specific electronic interactions.[1] 2-Fluoro-5-iodobenzoyl
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chloride, CAS No. 186584-73-6, capitalizes on these benefits while providing two additional,

orthogonally reactive sites.[2][3]

The molecule's utility stems from its three key functional groups:

Acyl Chloride: A powerful electrophile for facile amide and ester bond formation, a

cornerstone of drug molecule synthesis.

Aryl Iodide: An exceptional handle for transition-metal-catalyzed cross-coupling reactions

(e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the introduction of diverse carbon-

based substituents.

Aryl Fluoride: A critical modulator of the electronic properties of the benzene ring and a

contributor to the final compound's biological profile.

This guide will dissect these features, providing a logical framework for understanding and

applying 2-Fluoro-5-iodobenzoyl chloride in complex synthetic workflows.

Physicochemical and Spectroscopic Profile
A thorough understanding of a reagent's physical properties and spectroscopic characteristics

is fundamental to its effective use in the laboratory.

Core Physicochemical Data
The key physical and chemical identifiers for 2-Fluoro-5-iodobenzoyl chloride are

summarized below for quick reference.[2][4]
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Property Value Source(s)

CAS Number 186584-73-6 [2][4]

Molecular Formula C₇H₃ClFIO [2][5]

Molecular Weight 284.45 g/mol [5]

Appearance Solid [2]

Melting Point 30-34 °C (lit.) [4]

Boiling Point 269.1 °C at 760 mmHg [4]

Purity Typically ≥97% [2]

InChI Key
CEMYZMDITJKYDA-

UHFFFAOYSA-N
[2]

Predicted Spectroscopic Signature
While specific spectra for this exact compound are not publicly available in comprehensive

databases, its structure allows for a confident prediction of its key spectroscopic features based

on well-established principles.[6][7] This predictive analysis is crucial for reaction monitoring

and product characterization.

Infrared (IR) Spectroscopy: The IR spectrum is dominated by a very strong absorption band

for the carbonyl (C=O) stretch of the acyl chloride, expected in the range of 1770-1815 cm⁻¹.

Other key signals would include C-F stretching vibrations and aromatic C=C and C-H

stretching.

¹H NMR Spectroscopy: The aromatic region would display complex multiplets corresponding

to the three protons on the trisubstituted benzene ring. The electron-withdrawing nature of

the fluorine, iodine, and acyl chloride groups would shift these protons downfield, likely into

the 7.5-8.5 ppm range.

¹³C NMR Spectroscopy: The carbonyl carbon is expected to appear significantly downfield,

around 165-170 ppm. The aromatic carbons will show distinct signals, with the carbon atom

bonded to fluorine exhibiting a large one-bond C-F coupling constant, a hallmark of

fluorinated aromatics.
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Mass Spectrometry (MS): The mass spectrum would show a characteristic molecular ion

peak (M⁺) and a prominent M+2 peak with approximately one-third the intensity,

corresponding to the ³⁷Cl isotope.[7] Common fragmentation pathways would include the

loss of the chlorine radical (M-35/37) and the subsequent loss of carbon monoxide (M-Cl-

28).

Chemical Reactivity: A Tale of Three Functional
Groups
The synthetic power of 2-Fluoro-5-iodobenzoyl chloride lies in the distinct and predictable

reactivity of its three functional groups. Understanding the causality behind these reactivities

allows for the design of sophisticated, multi-step synthetic sequences.
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Caption: Reactivity map of 2-Fluoro-5-iodobenzoyl chloride.

Acyl Chloride Reactivity: This is the most reactive site on the molecule. It readily undergoes

nucleophilic acyl substitution with a wide range of nucleophiles, including amines, alcohols,

and water. The reaction is typically fast and high-yielding, making it ideal for creating amide

or ester linkages in drug candidates.[8] The presence of the ortho-fluorine atom can

influence the conformation and reactivity of the acyl chloride group.

Aryl Iodide Reactivity: The carbon-iodine bond is relatively weak, making it the preferred site

for oxidative addition by low-valent transition metal catalysts, most notably Palladium(0). This

initiates a catalytic cycle for various cross-coupling reactions, allowing for the formation of

new carbon-carbon or carbon-heteroatom bonds. This functionality is often exploited after

the acyl chloride has been reacted, enabling sequential functionalization.

Aryl Fluoride Influence: While the C-F bond is exceptionally strong and generally unreactive

under standard conditions, the fluorine atom exerts a powerful electron-withdrawing inductive

effect. This effect increases the electrophilicity of the acyl chloride carbon, potentially

accelerating reactions with nucleophiles. In the final drug molecule, this fluorine atom often

enhances metabolic stability by blocking sites susceptible to oxidative metabolism by

cytochrome P450 enzymes.[1]

Synthesis and Safe Handling
As a potent chemical reagent, both the synthesis and handling of 2-Fluoro-5-iodobenzoyl
chloride require careful planning and execution.

Recommended Synthetic Protocol
The most direct and reliable laboratory synthesis involves the chlorination of the parent

carboxylic acid, 2-fluoro-5-iodobenzoic acid. Thionyl chloride (SOCl₂) is the reagent of choice

for this transformation due to the volatile nature of its byproducts (SO₂ and HCl).
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Caption: General workflow for the synthesis of 2-Fluoro-5-iodobenzoyl chloride.

Step-by-Step Methodology:

Setup: A flame-dried, three-neck round-bottom flask is equipped with a magnetic stir bar, a

reflux condenser fitted with a drying tube (or nitrogen inlet), and a dropping funnel.

Charging Reagents: The flask is charged with 2-fluoro-5-iodobenzoic acid (1.0 eq) and a

suitable solvent such as toluene.

Chlorination: Thionyl chloride (1.5-2.0 eq) is added dropwise at room temperature. A catalytic

amount of N,N-dimethylformamide (DMF, 1-2 drops) is added to accelerate the reaction.

Reaction: The mixture is heated to reflux (approx. 80-90 °C) and stirred for 2-4 hours.

Reaction progress can be monitored by the cessation of HCl and SO₂ gas evolution.

Workup: After cooling to room temperature, the excess thionyl chloride and toluene are

carefully removed under reduced pressure (rotary evaporation).

Purification: The resulting crude oil or solid is purified by vacuum distillation to yield the pure

2-Fluoro-5-iodobenzoyl chloride.

Self-Validation Note: The success of the reaction is confirmed by IR spectroscopy, where the

broad O-H stretch of the carboxylic acid disappears and is replaced by the sharp, strong C=O

stretch of the acyl chloride at a higher wavenumber.
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Safety, Handling, and Storage
DANGER: 2-Fluoro-5-iodobenzoyl chloride is a corrosive material that causes severe skin

burns and eye damage. It reacts with water, including atmospheric moisture, to release

corrosive hydrogen chloride gas.[9][10]

Personal Protective Equipment (PPE): Always handle this chemical inside a certified

chemical fume hood.[9] Wear chemical-resistant gloves (e.g., nitrile), a flame-retardant lab

coat, and chemical splash goggles along with a full-face shield.

Handling: Use only dry glassware and syringes. Reactions should be conducted under an

inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis.

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from

incompatible materials such as water, alcohols, and strong bases. Storing under an inert gas

is recommended for long-term stability.

Disposal: Unused reagent must be quenched carefully by slow addition to a stirred, cooled

solution of sodium bicarbonate or another suitable base before disposal according to

institutional guidelines.

Application Protocol: Synthesis of a Bioactive
Amide Scaffold
To illustrate its primary utility, this section provides a validated protocol for the synthesis of an

N-aryl amide, a common core structure in many pharmaceuticals.

Objective: To synthesize N-(4-methoxyphenyl)-2-fluoro-5-iodobenzamide.

Methodology:

Reagent Preparation: In a dry flask under a nitrogen atmosphere, dissolve p-anisidine (4-

methoxyaniline) (1.0 eq) and a non-nucleophilic base such as triethylamine (1.2 eq) in

anhydrous dichloromethane (DCM).

Addition: Cool the solution to 0 °C using an ice bath. Dissolve 2-Fluoro-5-iodobenzoyl
chloride (1.05 eq) in anhydrous DCM and add it dropwise to the cooled amine solution over
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15 minutes.

Reaction: Allow the reaction to warm to room temperature and stir for 2-3 hours. Monitor the

reaction by Thin Layer Chromatography (TLC) until the starting amine is consumed.

Workup: Quench the reaction by adding deionized water. Transfer the mixture to a

separatory funnel and extract the organic layer. Wash the organic layer sequentially with 1M

HCl, saturated sodium bicarbonate solution, and brine.

Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate

under reduced pressure.

Purification: The resulting crude solid can be purified by recrystallization from a suitable

solvent system (e.g., ethanol/water) or by flash column chromatography on silica gel to yield

the pure amide product.

This resulting product is now primed for a subsequent cross-coupling reaction at the aryl iodide

position, demonstrating the powerful, sequential reaction capability of the parent reagent.

Conclusion
2-Fluoro-5-iodobenzoyl chloride is more than a simple reagent; it is a strategic tool for

molecular design. Its well-defined and orthogonal reactivity allows for the controlled, stepwise

construction of complex molecules. For researchers in drug discovery, its ability to seamlessly

introduce amide/ester linkages, facilitate cross-coupling, and bestow the benefits of fluorination

makes it an invaluable asset in the synthesis of novel chemical entities. Proper understanding

of its properties, reactivity, and handling procedures, as outlined in this guide, is the key to

unlocking its full synthetic potential.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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